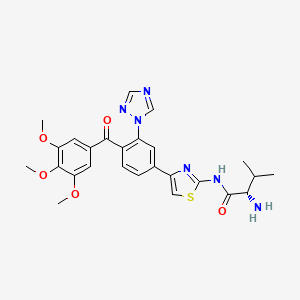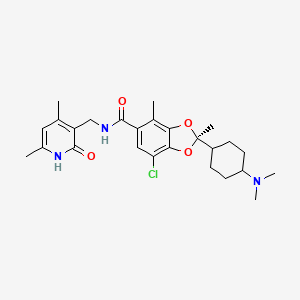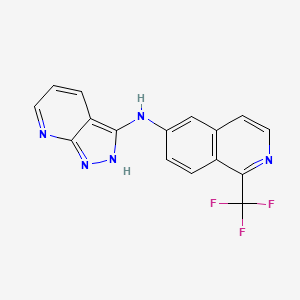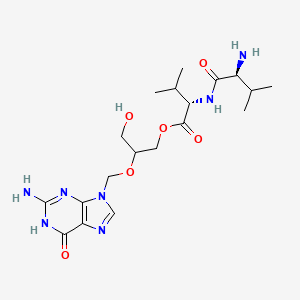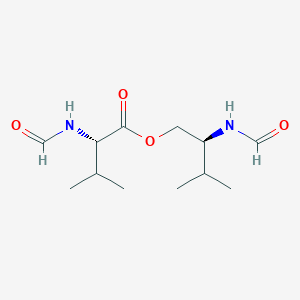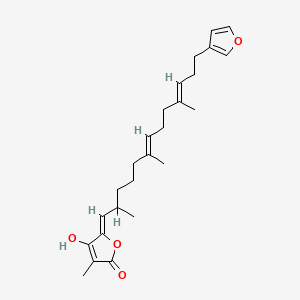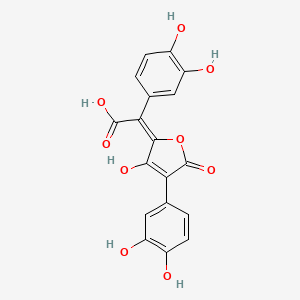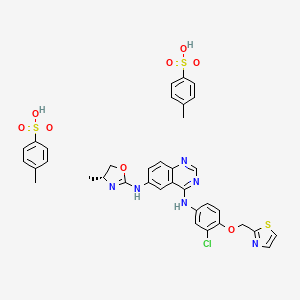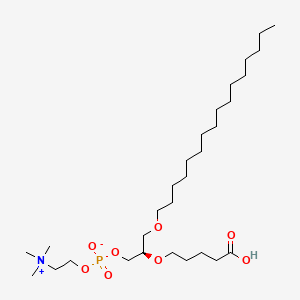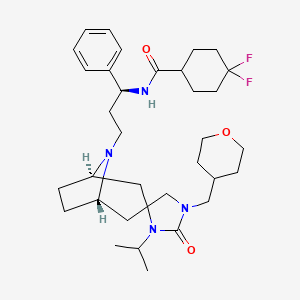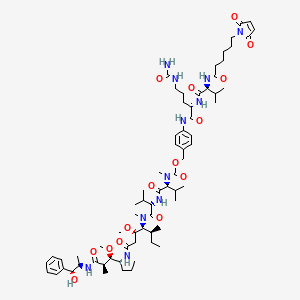
VPC03090
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VPC03090 is a Sphingosine-1-Phosphate Receptor Inhibitor. VPC03090 is an analog of FTY-720, acts as antagonist for S1PR1 and S1PR3. VPC03090-P, converted from VPC03090 through the phosphorylation by SK-2, causes a reduction in tumor growth in mice with mammary cancer, and its oral bioavailability is determined to be 30 hours.
Wissenschaftliche Forschungsanwendungen
Gene Therapy in Ovarian Cancer
The study by Link et al. (1996) explored the use of in vivo gene transfer of the Herpes Simplex-thymidine kinase (HStk) gene for treating ovarian cancer. The approach involved using VPC (vector producing cells) to introduce the HStk gene into tumor cells, making them sensitive to the anti-herpes drug ganciclovir. This method showed potential in destroying intraperitoneal tumors in animals and was proposed for treating refractory or relapsed ovarian cancer.
Diagnostic Tools in Pharmacokinetics
Visual Predictive Check (VPC)
Bergstrand et al. (2011) discussed the VPC as a diagnostic tool in pharmacokinetics and pharmacodynamics models Bergstrand et al. (2011). The VPC assesses the performance of mixed-effects models by comparing observed data to simulated data, addressing issues such as large variability in dose and influential covariates.
Plasma Simulation in Physics
VPIC (Vector Particle-In-Cell) Code
Bird et al. (2021) highlighted the advancements in the VPIC code for modeling plasma phenomena Bird et al. (2021). VPIC's capabilities in high-fidelity and large-scale plasma research, especially on exascale platforms, were discussed, demonstrating its effectiveness in modeling complex plasma phenomena like magnetic reconnection and laser-plasma interaction.
HIV-1 Vpr Localization Study
HIV-1 Vpr and Nuclear Envelope
A study by Jacquot et al. (2007) investigated the localization of HIV-1 Vpr protein at the nuclear envelope and its impact on Vpr functions Jacquot et al. (2007). The study identified that Vpr accumulation at the nuclear envelope is linked to its role in inducing G2-arrest and apoptosis, as well as influencing HIV-1 replication in macrophages.
Virtual Power Plant in Energy Markets
Virtual Power Plant Bidding Strategy
Mashhour and Moghaddas-Tafreshi (2011) discussed a bidding strategy for a virtual power plant (VPP) in energy and spinning reserve markets Mashhour & Moghaddas-Tafreshi (2011). The paper proposed a non-equilibrium model based on deterministic price-based unit commitment, considering supply-demand balancing and security constraints.
Sphingosine 1-Phosphate Receptor Antagonist
Characterization of S1P Receptor Antagonist
Kennedy et al. (2008) characterized a lead S1P1/3 antagonist prodrug, VPC03090 Kennedy et al. (2008). The study showed that VPC03090, upon phosphorylation by sphingosine kinase 2, forms a competitive antagonist species, affecting downstream S1P receptor signaling. The application of VPC03090 in an immunocompetent mouse mammary cancer model indicated its potential as an antineoplastic agent.
Eigenschaften
CAS-Nummer |
1392202-91-3 |
|---|---|
Produktname |
VPC03090 |
Molekularformel |
C19H31NO |
Molekulargewicht |
289.463 |
IUPAC-Name |
(1-amino-3-(3-octylphenyl)cyclobutyl)methanol |
InChI |
InChI=1S/C19H31NO/c1-2-3-4-5-6-7-9-16-10-8-11-17(12-16)18-13-19(20,14-18)15-21/h8,10-12,18,21H,2-7,9,13-15,20H2,1H3 |
InChI-Schlüssel |
FXTVJTIVYXHEBU-UHFFFAOYSA-N |
SMILES |
OCC1(N)CC(C2=CC=CC(CCCCCCCC)=C2)C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
VPC03090, VPC 03090, VPC-03090 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



